molecular formula C17H22O4 B13888481 Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate

Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate

Cat. No.: B13888481
M. Wt: 290.4 g/mol
InChI Key: FDBLEGLUCMRONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate typically involves the esterification of 2-(6-tert-butyl-4-oxooxan-3-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with an acid catalyst, where the reactants are continuously fed into the reactor, and the product is collected at the outlet. This method offers advantages such as higher efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 2-(6-tert-butyl-4-oxooxan-3-yl)benzoic acid.

    Reduction: Formation of 2-(6-tert-butyl-4-oxooxan-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Similar in structure but with different substituents on the oxane ring.

    tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Contains a similar benzoate group but with different functional groups.

Uniqueness

Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate

InChI

InChI=1S/C17H22O4/c1-17(2,3)15-9-14(18)13(10-21-15)11-7-5-6-8-12(11)16(19)20-4/h5-8,13,15H,9-10H2,1-4H3

InChI Key

FDBLEGLUCMRONL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)C(CO1)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.